molecular formula C26H23FN4O5 B2879675 N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 899901-68-9

N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No. B2879675
M. Wt: 490.491
InChI Key: GXAOUTQIHZKILB-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a quinazolinone moiety (a heterocyclic compound), a nitrobenzyl group, and a fluorobenzyl group. These groups could potentially give this compound a variety of interesting chemical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinazolinone core, followed by the addition of the nitrobenzyl and fluorobenzyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The quinazolinone core is a bicyclic structure, and the nitrobenzyl and fluorobenzyl groups would add additional complexity. The presence of the nitro group could potentially make the compound reactive, while the fluorine atom in the fluorobenzyl group could influence the compound’s physical and chemical properties due to the high electronegativity of fluorine.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s reacted. The nitro group could potentially be reduced to an amine, and the fluorobenzyl group could potentially undergo various substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the fluorobenzyl group could potentially influence its polarity, boiling point, and other physical properties. The nitro group could make the compound more reactive.


Scientific Research Applications

Chemical Synthesis and Derivative Formation

N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide and its derivatives are primarily explored in the realm of chemical synthesis, highlighting their potential in forming complex molecular structures. A study demonstrated the formation of diverse polycyclic spirooxindoles through a three-component reaction involving isoquinolinium salts, isatins, and malononitrile, showcasing the compound's utility in synthesizing spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] with high diastereoselectivity (Jing Sun et al., 2017).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the compound's derivatives have been investigated for their therapeutic potential. For instance, the 2,4-diaminoquinazoline series, including structures related to N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, was evaluated as inhibitors of Mycobacterium tuberculosis growth, identifying key structural features essential for activity and demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (J. Odingo et al., 2014).

Biomolecular Interactions

Research into biomolecular interactions has also benefited from derivatives of this compound. For example, studies on the control of redox reactions on lipid bilayer surfaces by membrane dipole potential employed derivatives like NBD-labeled lipids, which include structures similar to N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, to investigate fluorescence properties and reactions indicative of probe positioning and environmental sensitivity within membranes (J. I. Alakoskela & P. Kinnunen, 2001).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology.


Please note that this is a general analysis based on the structure suggested by the name of the compound. For a detailed and accurate analysis, specific experimental data and literature references are needed. If you have any specific questions about this compound, feel free to ask!


properties

CAS RN

899901-68-9

Product Name

N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Molecular Formula

C26H23FN4O5

Molecular Weight

490.491

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C26H23FN4O5/c27-20-11-7-18(8-12-20)16-28-24(32)6-3-15-29-25(33)22-4-1-2-5-23(22)30(26(29)34)17-19-9-13-21(14-10-19)31(35)36/h1-2,4-5,7-14H,3,6,15-17H2,(H,28,32)

InChI Key

GXAOUTQIHZKILB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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